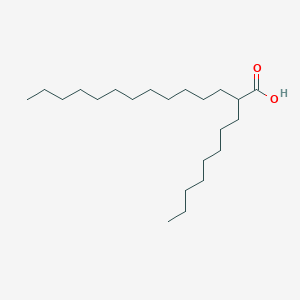

2-Octyl-tetradecanoic Acid

Description

Propriétés

IUPAC Name |

2-octyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCFNMITBOAMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 2 Octyl Tetradecanoic Acid

Development of Targeted Synthetic Methodologies for Branched Fatty Acids

The construction of the α-branched carbon skeleton of 2-octyl-tetradecanoic acid requires specific synthetic strategies. Both stereoselective and alternative non-stereoselective routes have been explored for the synthesis of related branched-chain fatty acids.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the α-position of carboxylic acids is a key challenge in organic synthesis. One established method for the asymmetric synthesis of α-alkylalkanoic acids involves the use of chiral auxiliaries. acs.orgwikipedia.org Chiral oxazolines, for instance, can be temporarily attached to a simpler carboxylic acid precursor to direct the stereochemical outcome of an alkylation reaction. acs.orgwikipedia.org

A general approach for the synthesis of an enantiomerically enriched 2-alkylalkanoic acid using a chiral oxazoline (B21484) is outlined below:

Attachment of Chiral Auxiliary: A chiral amino alcohol, such as (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, is condensed with a simple carboxylic acid to form a chiral oxazoline. google.com

Asymmetric Alkylation: The chiral oxazoline is then deprotonated at the α-position to form a chiral enolate, which subsequently reacts with an alkyl halide. The bulky chiral auxiliary blocks one face of the enolate, directing the incoming alkyl group to the opposite face and thereby establishing a new stereocenter with high diastereoselectivity. acs.org For the synthesis of this compound, this would involve the alkylation of an appropriate oxazoline derivative with either an octyl or a tetradecyl halide.

Removal of Chiral Auxiliary: Finally, the chiral auxiliary is removed by hydrolysis to yield the desired enantiomerically enriched 2-alkylalkanoic acid, and the auxiliary can often be recovered for reuse. wikipedia.org

This methodology allows for the preparation of either the (R) or (S) enantiomer of the target acid by selecting the appropriate enantiomer of the chiral auxiliary. google.com

Exploration of Alternative Synthetic Routes for Branched-Chain Fatty Acids

An important alternative route to α-branched fatty acids is through the Guerbet reaction. This reaction traditionally involves the self-condensation of primary alcohols at high temperatures in the presence of a base to produce branched primary alcohols, known as Guerbet alcohols. aocs.orggoogle.com For instance, 2-octyl-1-dodecanol is a well-known Guerbet alcohol. aocs.org These Guerbet alcohols can then be oxidized to the corresponding carboxylic acids, termed Guerbet acids. aocs.orggoogle.com

The synthesis of a Guerbet acid can be a two-step process:

Guerbet Alcohol Formation: Condensation of a primary alcohol, such as decyl alcohol, can produce 2-octyl-1-tetradecanol. chemicalbook.com

Oxidation: The resulting Guerbet alcohol is then oxidized to the carboxylic acid. This can be achieved using various oxidation methods, including dehydrogenation to the aldehyde followed by oxidation with oxygen or an oxygen-containing gas. google.com

A patent describes a method for synthesizing Guerbet acids by first alkylating a long-chain saturated fatty acid ester in the presence of a base, followed by hydrolysis. google.com This approach directly constructs the branched carbon skeleton at the α-position of the carboxylic acid derivative.

| Synthetic Route | Key Intermediates/Reagents | Main Transformation | Reference |

| Chiral Auxiliary | Chiral oxazolines, alkyl halides | Asymmetric α-alkylation | acs.orgwikipedia.org |

| Guerbet Reaction | Primary alcohols, base, oxidation agent | Alcohol dimerization and subsequent oxidation | aocs.orggoogle.com |

| Ester Alkylation | Fatty acid ester, alkylating reagent, base | α-alkylation of ester enolate | google.com |

Preparation of Academic Derivatives for Structural and Functional Studies

The characterization and analysis of this compound often require its conversion into more volatile or easily separable derivatives. Furthermore, modifying its functional group allows for the exploration of new properties and applications.

Synthesis of Alkyl Esters (e.g., Methyl, Ethyl Esters) for Chromatographic Analysis

For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), carboxylic acids are commonly converted to their more volatile methyl or ethyl esters. google.com

The methyl ester of a related branched-chain fatty acid, cyclopropanetetradecanoic acid, 2-octyl-, methyl ester, has been identified in plant extracts using GC-MS analysis. aocs.orgscispace.com This demonstrates the suitability of methyl esters of such branched acids for chromatographic methods.

The synthesis of these esters can be accomplished through standard esterification procedures, such as the Fischer esterification. This method involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. msu.edu Enzymatic esterification is also a viable method. jst.go.jp

Commercially available listings for this compound methyl ester and this compound ethyl ester confirm their relevance and availability for research purposes. google.comresearchgate.net

| Derivative | Molecular Formula | Common Analytical Method | Reference |

| This compound Methyl Ester | C23H46O2 | GC-MS | scispace.comresearchgate.net |

| This compound Ethyl Ester | C24H48O2 | Not specified | google.com |

Functional Group Interconversions and Advanced Derivatizations

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations. wikipedia.org These reactions allow for the synthesis of a range of derivatives with different chemical properties.

Common functional group interconversions for carboxylic acids include:

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. msu.eduwikipedia.org

Conversion to Amides: The acyl chloride can then react with amines to form amides. Direct conversion from the carboxylic acid is also possible but typically requires high temperatures. msu.edu

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol, 2-octyl-1-tetradecanol. fiveable.me

A supplier of this compound methyl ester notes its use in the preparation of 2-bromo-2-octyltetradecane, which is used in cosmetic formulations. researchgate.net This suggests that bromination at the α-position is a relevant derivatization, likely proceeding via the acyl halide or ester enolate.

Incorporation into More Complex Molecular Architectures

Branched-chain fatty acids are known constituents of complex lipids in various organisms. nih.gov Research has shown that exogenous branched-chain fatty acids can be incorporated into cellular lipids, such as phospholipids (B1166683) and triacylglycerols. nih.gov For example, studies on human breast cancer cells demonstrated the incorporation of 13-methyltetradecanoic acid into these lipid classes. nih.gov This suggests that this compound could similarly be used by biological systems or synthetic pathways to construct more complex lipid structures.

The synthesis of novel lipids and surfactants often involves the esterification of a backbone molecule, like glycerol (B35011) or a sugar, with fatty acids. europa.eu Following this logic, this compound could be incorporated into synthetic triacylglycerols, phospholipids, or glycolipids to study the impact of its branched structure on the physical properties of these molecules, such as membrane fluidity and self-assembly behavior. portlandpress.com

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Octyl Tetradecanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 2-Octyl-tetradecanoic acid from complex matrices and enabling its accurate quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of branched-chain fatty acids (BCFAs) like this compound due to its high resolution and sensitivity. The process typically involves the conversion of the non-volatile fatty acid into a more volatile ester derivative, most commonly a fatty acid methyl ester (FAME), prior to injection into the gas chromatograph.

For qualitative analysis, the retention time of the this compound derivative is compared to that of a known standard. The mass spectrum provides definitive structural information. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the branched alkyl chain. Quantitative analysis is achieved by integrating the peak area of a specific ion (Selected Ion Monitoring, SIM) or the total ion current (TIC) and comparing it to a calibration curve generated from standards. The use of an internal standard is crucial for accurate quantification to correct for variations in sample preparation and injection.

Derivatization is a critical step for successful GC-MS analysis of fatty acids. Besides FAMEs, other derivatives such as trimethylsilyl (B98337) (TMS) esters or pentafluorobenzyl (PFB) esters can be prepared to enhance volatility and improve chromatographic behavior. The choice of derivatization agent depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of interfering substances.

The selection of the GC column is also vital for the separation of BCFAs from other fatty acid isomers. Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane, are often employed to achieve better separation of branched and straight-chain fatty acid esters.

Table 1: Typical GC-MS Parameters for the Analysis of Branched-Chain Fatty Acids (as Methyl Esters)

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. 100-150°C, ramp at 5-10°C/min to 250-300°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-550 |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), offer powerful alternatives for the analysis of this compound, particularly in complex biological or industrial samples. A significant advantage of these techniques is the potential for analysis without prior derivatization, especially when coupled with mass spectrometry.

Reversed-phase chromatography is the most common mode used for fatty acid separation. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724), methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. The separation is based on the hydrophobicity of the molecules, with longer-chain and less polar compounds having longer retention times.

For the detection of underivatized fatty acids, which lack a strong chromophore for UV detection, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS) are employed. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity, allowing for the quantification of this compound even at low concentrations in intricate matrices.

Table 2: Illustrative HPLC/UHPLC-MS Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-50 °C |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information to confirm its structure.

In the ¹H NMR spectrum , the following characteristic signals would be expected:

A signal for the acidic proton of the carboxylic acid group, typically appearing far downfield (around 10-13 ppm), which may be broad.

A multiplet for the methine proton at the C-2 position, adjacent to the carbonyl group and the start of the octyl chain.

A complex series of overlapping signals in the aliphatic region (approximately 1.2-1.6 ppm) corresponding to the numerous methylene (B1212753) (-CH₂-) groups in both the tetradecanoic acid backbone and the octyl side chain.

A triplet signal around 0.9 ppm corresponding to the terminal methyl (-CH₃) groups of the main chain and the octyl branch.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each chemically unique carbon atom:

A signal for the carbonyl carbon of the carboxylic acid group in the downfield region (around 175-185 ppm).

A signal for the methine carbon at the C-2 position.

A series of signals in the aliphatic region (around 10-40 ppm) for the methylene and methyl carbons. The chemical shifts of the carbons near the branch point would be distinct from those in a linear fatty acid, aiding in the confirmation of the branch position.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing definitive proof of the this compound structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 | 175-185 |

| Methine at C-2 (-CH-) | ~2.5 | ~45-55 |

| Methylene adjacent to COOH (-CH₂-) | N/A (Methine at C-2) | N/A (Methine at C-2) |

| Methylene chain (-(CH₂)n-) | 1.2-1.6 | 20-35 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the distinct absorption bands of the carboxylic acid group and the long alkyl chains.

The key characteristic absorption bands expected in the FTIR spectrum are:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.orgorgchemboulder.comtutorchase.comechemi.com

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgopenstax.orgtutorchase.comechemi.com

Multiple sharp bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the numerous methylene and methyl groups in the long alkyl chains.

A medium intensity band around 1210-1320 cm⁻¹ attributed to the C-O stretching vibration. orgchemboulder.com

Bands in the 1400-1470 cm⁻¹ region corresponding to C-H bending vibrations.

The presence and characteristics of these absorption bands would provide strong evidence for the presence of a long-chain, branched carboxylic acid.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1400-1470 | C-H bend | Alkyl (CH₂, CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high resolving power allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₂₂H₄₄O₂, the theoretical exact mass of the neutral molecule is 340.33413 Da. In mass spectrometry, this compound is typically analyzed as its deprotonated molecule, [M-H]⁻, in negative ion mode, or as a protonated molecule, [M+H]⁺, in positive ion mode. The high accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can readily differentiate the experimental mass of this compound from other fatty acids with the same nominal mass.

Accurate Mass Measurement

The accurate mass measurement of the deprotonated molecule of this compound is a key first step in its identification. The theoretical monoisotopic mass of [C₂₂H₄₃O₂]⁻ is 339.32685 Da. An experimentally determined mass that deviates only minimally from this theoretical value provides strong evidence for the elemental composition of the analyte.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₄₄O₂ |

| Ion Formula | [C₂₂H₄₃O₂]⁻ |

| Theoretical Monoisotopic Mass (Da) | 339.32685 |

| Observed Mass (Da) | 339.32650 |

| Mass Error (ppm) | -1.03 |

Fragmentation Analysis

Beyond accurate mass measurement of the precursor ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through the analysis of fragmentation patterns. In a tandem mass spectrometry experiment, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.

For branched-chain fatty acids like this compound, the fragmentation pattern is particularly informative for localizing the position of the alkyl branch. The cleavage of carbon-carbon bonds adjacent to the branch point is a characteristic fragmentation pathway. In the case of this compound, the branching is at the alpha-carbon (C2).

Upon fragmentation, characteristic product ions are expected to be observed due to cleavages around the alpha-carbon. The fragmentation of the deprotonated molecule [M-H]⁻ would likely involve charge-remote fragmentation mechanisms. Key expected fragmentations for this compound would involve the loss of the octyl group and cleavages along the tetradecanoic acid backbone.

| Observed Product Ion (m/z) | Proposed Elemental Formula | Description of Neutral Loss |

|---|---|---|

| 227.20163 | [C₁₄H₂₇O₂]⁻ | Loss of the C₈H₁₆ (octene) side chain |

| 283.26425 | [C₁₈H₃₅O₂]⁻ | Loss of C₄H₈ (butene) from the octyl chain |

| 171.13898 | [C₁₀H₁₉O₂]⁻ | Cleavage of the tetradecanoic acid backbone |

| 113.09718 | [C₈H₁₇]⁻ | Fragment corresponding to the octyl side chain |

The combination of accurate mass measurement of both the precursor and product ions allows for the confident identification and structural confirmation of this compound, distinguishing it from other C22 fatty acid isomers. This level of detail is crucial for its quantification in complex biological or chemical matrices and for understanding its specific role in various systems.

Biochemical and Cellular Roles of 2 Octyl Tetradecanoic Acid and Its Biologically Relevant Derivatives

Contribution to Lipid Metabolism and Membrane Physiology

Branched-chain fatty acids are integral components of cellular lipids in various organisms, particularly bacteria. nih.gov Their unique structural properties, characterized by alkyl branches along the carbon chain, impart distinct physicochemical characteristics to the lipids and membranes in which they are incorporated.

The synthesis of BCFAs in bacteria typically begins with primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.org These primers are then elongated through the fatty acid synthesis (FAS) pathway. wikipedia.org While the specific biosynthetic pathway of 2-Octyl-tetradecanoic acid is not detailed in available research, it is presumed to follow a similar mechanism involving the elongation of an octyl-CoA primer.

Once synthesized, BCFAs are incorporated into complex lipids, including phospholipids (B1166683) and triglycerides. In human breast cancer cell lines, the branched-chain fatty acid 13-methyltetradecanoic acid (13-MTD) was found to be incorporated into both triglycerides and phospholipids. omu.edu.tr Notably, triglycerides contained a higher concentration of 13-MTD with a preference for the sn-2 position on the glycerol (B35011) backbone. omu.edu.tr This preferential incorporation into storage lipids like triglycerides may be a cellular mechanism to sequester potentially disruptive fatty acids from membrane structures. omu.edu.tr

The incorporation of exogenous fatty acids into bacterial membranes is a well-established process. In Gram-positive bacteria, fatty acids are activated by a fatty acid kinase to form acyl-phosphates, which can then be used for phospholipid synthesis. nih.gov This mechanism allows bacteria to utilize available fatty acids from their environment to modify their membrane composition.

Table 1: Incorporation of Branched-Chain Fatty Acids into Cellular Lipids

| Branched-Chain Fatty Acid | Lipid Class | Key Findings | Organism/Cell Line |

|---|---|---|---|

| 13-Methyltetradecanoic Acid (13-MTD) | Triglycerides, Phospholipids | Higher concentration in triglycerides, with positional preference to sn-2. omu.edu.tr | Human breast cancer cell line (SKBR-3) omu.edu.tr |

| General BCFAs | Phospholipids | Incorporated into membrane phospholipids to regulate fluidity. nih.gov | Bacteria (e.g., Staphylococcus aureus) nih.gov |

The structure of fatty acid tails in phospholipids is a critical determinant of cell membrane fluidity. quora.com Branched-chain fatty acids, like their unsaturated counterparts, increase membrane fluidity by disrupting the tight packing of acyl chains. nih.govyoutube.com The methyl branch creates steric hindrance, increasing the distance between phospholipid molecules and reducing van der Waals forces. youtube.comresearchgate.net This leads to a more disordered and fluid membrane state.

Studies on model microbial cell membranes have shown that an increased content of BCFAs leads to a thinner and more fluid lipid bilayer. mdpi.comresearchgate.net This modulation of membrane fluidity is a crucial aspect of cellular homeostasis, allowing organisms to adapt to environmental changes such as temperature fluctuations. youtube.com For instance, bacteria often increase the proportion of BCFAs in their membranes in response to cold stress to maintain optimal membrane function. researchgate.net

The presence of BCFAs in membranes can influence the function of membrane-bound proteins and transport systems, which are essential for cellular homeostasis. researchgate.net Maintaining appropriate membrane fluidity is vital for processes such as nutrient uptake, signal transduction, and cell division.

Mechanistic Investigations of Biological Activities

While research specifically targeting this compound is not abundant, studies on its derivatives and related compounds have revealed significant biological activities, particularly antimicrobial properties.

Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester is a derivative of this compound that has been identified in plant extracts and shown to possess antimicrobial properties. japsonline.com This compound was detected in the methanol (B129727) extract of Imperata cylindrica, a plant known for its traditional use as an anti-infectious agent. libretexts.org The extract demonstrated effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumoniae) bacteria. japsonline.comlibretexts.org

The mechanism of action for cyclopropane (B1198618) fatty acids is thought to involve the disruption of bacterial cell membranes. The cyclopropane ring introduces a kink in the fatty acid chain, which can alter membrane fluidity and permeability. nih.gov This disruption can lead to the leakage of cellular contents and ultimately cell death. Some cyclopropane fatty acids have been shown to inhibit key enzymes involved in the biosynthesis of fungal fatty acids or to cause significant disruptions in fungal membranes. mdpi.com

Furthermore, the modification of membrane phospholipids by cyclopropane fatty acid synthase (CfaS) is a known mechanism in bacteria for adapting to environmental stress and can contribute to antibiotic resistance. wikipedia.orgnih.gov The inhibition of CfaS has been proposed as a potential target for the development of new antimicrobial drugs. nih.gov

Table 2: Antimicrobial Activity of Plant Extracts Containing Cyclopropanetetradecanoic Acid, 2-octyl-, methyl ester

| Plant Source | Target Organisms | Observed Effect |

|---|---|---|

| Imperata cylindrica japsonline.comlibretexts.org | Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae japsonline.comlibretexts.org | Antibacterial activity japsonline.comlibretexts.org |

Long-chain fatty acids, including BCFAs, are known to play roles in enzymatic regulation and signal transduction. nih.govnih.gov They can act as allosteric regulators of enzymes or be covalently attached to proteins, a process known as fatty acylation, which can modulate protein function and localization. byjus.comnih.gov

While direct evidence for the role of this compound in these processes is lacking, general mechanisms for fatty acid-mediated regulation have been described. For instance, long-chain fatty acyl-CoAs can regulate the activity of enzymes involved in lipid metabolism. youtube.com Fatty acids can also act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. nih.gov

In the context of cell-cell signaling, BCFAs have been proposed to act as signaling molecules in bacteria. In Myxococcus xanthus, it is suggested that BCFAs released from cellular phospholipids by a developmentally regulated phospholipase may constitute an essential signal for fruiting body formation. byjus.com

The interaction of fatty acids with cellular components is crucial for their biological effects. As components of the cell membrane, they interact with membrane proteins, influencing their conformation and function. The fluidity of the membrane, modulated by BCFAs, can impact the activity of embedded enzymes and receptors.

Some fatty acid derivatives have been shown to interact with specific receptors. For example, certain cyclopropane-containing fatty acids have been found to be agonists for G-protein coupled receptors like GPR84, which is expressed on immune cells and may be involved in neuroinflammatory processes. mdpi.comresearchgate.net This suggests that derivatives of this compound could potentially have roles in modulating immune responses through receptor interactions.

Biotechnological and Microbial Production of Branched Chain Fatty Acids, Including 2 Octyl Tetradecanoic Acid

Strain Engineering for Enhanced Biosynthesis and Yield

The cornerstone of producing a novel fatty acid is the extensive engineering of a microbial host's metabolism. The goal is to redirect cellular resources towards the synthesis of the target molecule at high titers and yields.

The choice of microbial host is critical, with the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae being the most common platforms due to their well-understood genetics and vast array of available genetic tools. lbl.govescholarship.org Engineering these organisms for complex fatty acid production involves a multi-pronged approach:

Enhancing Precursor Supply: The fundamental building blocks for fatty acid synthesis are acetyl-CoA and malonyl-CoA, with NADPH providing the necessary reducing power. mdpi.comoup.com A primary strategy is to upregulate the pathways that generate these precursors. For instance, overexpressing the acetyl-CoA carboxylase (Acc1) gene, which converts acetyl-CoA to malonyl-CoA, is a common approach to boost the fatty acid synthesis pool. oup.comnih.gov

Engineering Fatty Acid Synthase (FAS): The FAS complex is responsible for elongating the fatty acid chain. Microbes possess different types of FAS systems. By introducing or modifying FAS enzymes, it is possible to influence the chain length of the final product. oup.comnih.gov For the synthesis of a very-long-chain fatty acid (VLCFA) like 2-Octyl-tetradecanoic acid (C22), the introduction and optimization of specific fatty acid elongase enzymes, which are typically found in the endoplasmic reticulum, would be essential. nih.govnih.gov These elongases extend existing long-chain fatty acyl-CoAs (C16-C18) to C22 or longer. nih.gov

Introducing Novel Branching Mechanisms: Standard microbial BCFAs are typically of the iso or anteiso type, which involves methyl branches near the end of the acyl chain, using precursors derived from branched-chain amino acids. frontiersin.org The 2-octyl branch in this compound represents a significant departure from this model. Its synthesis would likely require the discovery or protein engineering of a novel condensing enzyme capable of attaching an octyl group (derived from octanoyl-CoA) to the alpha-carbon of a tetradecanoyl-CoA (or ACP) molecule. This remains a major hypothetical challenge.

Table 1: Examples of Genetic Modifications to Enhance Fatty Acid Production in Microbial Hosts

| Genetic Modification | Host Organism | Target | Outcome | Reference |

| Overexpression of Acetyl-CoA Carboxylase (Acc1) | S. cerevisiae | Precursor Supply | Increased malonyl-CoA pool for fatty acid synthesis. | oup.com |

| Deletion of Peroxisome Biogenesis Gene (PEX10) | Y. lipolytica | Metabolic Flux | Blocked β-oxidation, leading to a 60-fold increase in lipid titers. | nih.gov |

| Expression of C. ammoniagenes FAS | S. cerevisiae | Fatty Acid Synthase | Increased Fatty Acid Ethyl Ester (FAEE) titer by 6-fold. | oup.com |

| Co-expression of Δ⁶-desaturase and Δ⁶-elongase | A. oryzae | Chain Elongation/Desaturation | Production of the long-chain PUFA Dihomo-γ-linolenic acid. | nih.gov |

To maximize the yield of the desired fatty acid, it is crucial to channel the flow of carbon and energy (metabolic flux) towards its biosynthetic pathway and away from competing cellular processes.

Key strategies include:

Blocking Competing Pathways: The primary competing pathway for fatty acid accumulation is β-oxidation, the process by which cells break down fatty acids for energy. Deleting key genes in the β-oxidation pathway, such as fadD in E. coli or MFE2 and peroxisome-related genes like PEX10 in yeast, is a highly effective strategy to prevent the degradation of the newly synthesized fatty acids, thereby increasing net accumulation. nih.gov

Eliminating Byproduct Formation: Cellular metabolism can divert precursors into various other products. Identifying and knocking out genes responsible for the synthesis of major byproducts can significantly improve the carbon flux towards the target molecule.

Dynamic Regulation: Advanced strategies involve implementing dynamic sensor-regulator systems. These genetic circuits can sense the concentration of a metabolic intermediate and adjust gene expression in real-time to balance cell growth with product formation, preventing the toxic accumulation of intermediates. lbl.gov

Bioprocess Development and Fermentation Optimization

While strain engineering provides the genetic potential for production, realizing this potential on a larger scale depends on carefully controlled cultivation conditions in a bioreactor.

The transition from lab-scale flasks to industrial-scale bioreactors is essential for commercial viability. nih.gov Bioreactors are controlled environments where all critical parameters for microbial growth and production can be managed. Key design considerations for fatty acid production include:

Aeration and Agitation: Fatty acid synthesis is an energy-intensive process that often requires aerobic respiration. Therefore, bioreactors must be equipped with robust systems for sparging oxygen and mechanically agitating the culture to ensure its efficient transfer from the gas to the liquid phase and maintain a homogenous environment.

Fed-Batch and Continuous Culture: To achieve high cell densities and high product titers, a fed-batch strategy is commonly employed. In this mode, a concentrated nutrient feed is supplied to the bioreactor over time, preventing the substrate inhibition and overflow metabolism that can occur in a simple batch culture. Continuous culture, where fresh medium is continuously added and culture broth is removed, can offer higher productivity over the long term.

The composition of the growth medium and the physical environment within the bioreactor have a profound impact on fatty acid production.

Carbon Source: Glucose is the most common carbon source, but for economic and sustainability reasons, research is increasingly focused on using alternative feedstocks like glycerol (B35011) (a byproduct of the biodiesel industry) or lignocellulosic hydrolysates. nih.gov

Nutrient Limitation: A widely used strategy to trigger lipid accumulation, particularly in oleaginous yeasts like Yarrowia lipolytica, is nitrogen limitation. When cells exhaust the available nitrogen, they can no longer synthesize proteins and nucleic acids for growth and instead divert excess carbon towards the synthesis and storage of lipids. researchgate.net

Control of pH and Temperature: Every microbial strain has an optimal pH and temperature range for growth and production. Maintaining these parameters within their optimal range through automated control systems is critical for a robust and reproducible fermentation process.

Downstream Processing and Purification Techniques for Industrial Scale-Up

Once the fermentation is complete, the target fatty acid must be recovered from the culture broth and purified. The cost of downstream processing can account for a significant portion of the total production cost, making efficiency paramount.

The typical stages for recovering intracellular fatty acids are:

Biomass Harvesting: The microbial cells are first separated from the culture medium, usually through centrifugation or filtration.

Cell Disruption: The robust cell walls of microorganisms must be broken to release the intracellular lipids. This can be achieved through mechanical methods (e.g., high-pressure homogenization, bead milling) or non-mechanical methods (e.g., enzymatic lysis, osmotic shock).

Solvent Extraction: The fatty acids are then extracted from the lysed cell mass using organic solvents. A common laboratory method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol (B129727) mixture. For industrial scale, less toxic and more environmentally friendly solvents like hexane (B92381) or hexane/ether mixtures are preferred. researchgate.net The choice of solvent is critical for efficiently recovering long-chain fatty acids. researchgate.net

Purification: The crude lipid extract contains a mixture of different fatty acids, phospholipids (B1166683), and other cellular components. Further purification is required to isolate the specific target molecule. Techniques such as chromatography (e.g., silica (B1680970) gel chromatography, reversed-phase chromatography) are often employed to separate fatty acids based on their chain length, degree of saturation, and branching. mdpi.com Crystallization and distillation are other potential methods for purifying fatty acids at an industrial scale.

Table 2: Comparison of Solvents for Long-Chain Fatty Acid Extraction

| Solvent System | Target Fatty Acids | Average Recovery | Notes | Reference |

| Chloroform | C10:0 - C18:2 | ~82-93% | Effective but toxic; not ideal for industrial scale. | researchgate.net |

| Hexane/Methyl tert-butyl ether (MTBE) (1:1) | C10:0 - C18:2 | 98-100% | High recovery, less toxic alternative to chloroform. | researchgate.net |

| Hexane | C10:0 - C18:2 | ~55-80% | Lower recovery for some fatty acids compared to mixtures. | researchgate.net |

Environmental and Ecological Significance of 2 Octyl Tetradecanoic Acid

Environmental Occurrence and Distribution in Ecosystems

There is currently no available information on the environmental occurrence and distribution of 2-Octyl-tetradecanoic Acid in various ecosystems, including soil, water, and sediment. Natural sources and anthropogenic inputs have not been documented.

Ecological Roles in Microbial Communities and Inter-species Interactions

There is no available research on the specific ecological roles of this compound within microbial communities or its potential to influence inter-species interactions. Its function as a signaling molecule, a component of microbial membranes, or its involvement in symbiotic or competitive relationships has not been studied.

Future Research Directions and Translational Opportunities for 2 Octyl Tetradecanoic Acid

Advanced Synthetic Approaches for Novel Analogs and Probes

The synthesis of 2-Octyl-tetradecanoic Acid and its derivatives is foundational to exploring its biological functions. Future research will likely focus on developing more efficient and versatile synthetic strategies to create a library of analogs and molecular probes.

One promising avenue is the adaptation of skeletal isomerization techniques, which are used to prepare branched-chain fatty acids from unsaturated fatty acids. google.com Processes utilizing zeolite catalysts with specific pore structures can facilitate the formation of branched chains while minimizing dimerization. google.com Further refinement of these methods could allow for precise control over the position and length of the alkyl branch, enabling the synthesis of a diverse range of structural isomers of tetradecanoic acid.

Additionally, the synthesis of isotopically labeled versions of this compound will be crucial for metabolic studies. Established methods for introducing labels like carbon-13 at specific positions within a fatty acid chain can be adapted for this purpose. researchgate.net For instance, labeled precursors can be incorporated through multi-step syntheses involving reactions like alkylation of diethyl sodio-malonate or coupling of an alkylcadmium chloride with a half acid chloride methyl ester of a dioic acid. researchgate.net

Furthermore, the development of synthetic routes to produce functionalized analogs, such as those with fluorescent tags or reactive groups, will be essential for creating molecular probes. These probes are invaluable for studying the compound's uptake, subcellular localization, and interactions with proteins and other biomolecules.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Approach | Description | Potential Application |

| Skeletal Isomerization | Isomerization of unsaturated long-chain fatty acids using zeolite catalysts to introduce branching. | Large-scale production of various branched-chain fatty acid isomers. |

| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C) at specific positions within the fatty acid backbone. | Tracing the metabolic fate and flux of this compound in biological systems. |

| Functional Group Introduction | Chemical modification to add functional groups like fluorophores, azides, or alkynes. | Creation of molecular probes for imaging, affinity chromatography, and target identification. |

Comprehensive Omics-Based Studies on its Biological Impact

To understand the full spectrum of biological effects of this compound, comprehensive "omics" approaches are necessary. These studies can provide an unbiased, system-wide view of the molecular changes induced by this fatty acid.

Metabolomics studies will complement lipidomics by providing a broader picture of the metabolic perturbations caused by this compound. Targeted metabolomic protocols, often utilizing gas chromatography-mass spectrometry (GC-MS), can simultaneously quantify a wide range of metabolites, including other fatty acids, amino acids, and intermediates of central carbon metabolism. nih.govnih.gov This can help identify downstream metabolic pathways affected by the compound.

Proteomics and Transcriptomics will offer insights into the changes in protein and gene expression, respectively. These analyses can help identify signaling pathways and cellular processes that are modulated by this compound, potentially revealing its mechanism of action and identifying protein targets. Integrating these multi-omics datasets will be crucial for building a comprehensive model of the biological impact of this unique fatty acid.

Development of Innovative Biosensors and Detection Systems

The ability to detect and quantify this compound in real-time and in complex biological samples is essential for both basic research and potential diagnostic applications. The development of novel biosensors and detection systems is a key future direction.

Genetically encoded biosensors represent a powerful tool for monitoring intracellular concentrations of fatty acids. frontiersin.orgnih.gov These sensors are often based on transcription factors that respond to specific fatty acids, driving the expression of a reporter protein like Green Fluorescent Protein (GFP). frontiersin.orgnih.gov While existing sensors are primarily for short- and medium-chain fatty acids, the principles could be adapted to develop a sensor for this compound by identifying or engineering a suitable transcription factor or receptor that binds to it.

Electrochemical biosensors offer another promising approach, providing high sensitivity and the potential for miniaturization. mdpi.comresearchgate.net These sensors typically involve the immobilization of an enzyme, such as a lipase (B570770) or a fatty acid-metabolizing enzyme, on an electrode surface. mdpi.com The enzymatic reaction produces a detectable electrochemical signal. For this compound, identifying an enzyme that specifically recognizes and metabolizes it would be the first step in developing such a biosensor. High-performance liquid chromatography (HPLC) coupled with electrochemical detection is another sensitive method for determining free fatty acids without derivatization. researchgate.netnih.gov

Table 2: Potential Biosensor Technologies for this compound

| Biosensor Type | Principle of Operation | Potential Advantages |

| Genetically Encoded | A ligand-responsive transcription factor or receptor controls the expression of a reporter protein. | Enables real-time monitoring of intracellular concentrations in living cells. |

| Electrochemical | An immobilized enzyme reacts with the target analyte to produce a measurable electrical signal. | High sensitivity, rapid detection, and potential for use in point-of-care diagnostics. |

| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | High sensitivity and specificity for quantifying free fatty acids in complex mixtures. |

Deeper Exploration of Structure-Activity Relationships in Bioactive Derivatives

A critical area of future research will be to systematically explore the structure-activity relationships (SAR) of this compound and its derivatives. This involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating how these changes affect their biological activity.

Key structural features to investigate include:

Branch Point: The biological effects of moving the octyl group to different positions along the tetradecanoic acid backbone should be examined.

Branch Length: The impact of varying the length of the alkyl branch (e.g., replacing the octyl group with hexyl, decyl, or other groups) on activity should be assessed.

Functional Groups: The introduction of functional groups, such as hydroxyl, keto, or amino groups, at various positions on the molecule could lead to derivatives with enhanced or novel activities.

By correlating these structural modifications with changes in biological activity—be it effects on cell proliferation, inflammation, or metabolic signaling—researchers can build a detailed SAR model. This knowledge is crucial for the rational design of more potent and selective bioactive molecules for potential therapeutic applications. The biological activities of isomers of other fatty acids, such as conjugated linoleic acid, have been shown to be highly dependent on their specific structures, highlighting the importance of such studies. researchgate.net

Q & A

Q. What validation protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Develop a standardized operating procedure (SOP) detailing reaction scales, equipment (e.g., reflux condensers), and quality control checkpoints (e.g., TLC Rf values). Conduct inter-laboratory round-robin tests and share raw spectral data (NMR, MS) via repositories like Zenodo for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.